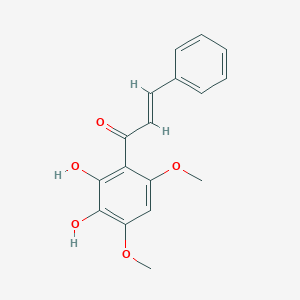

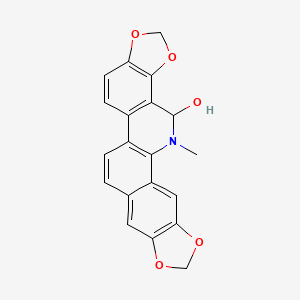

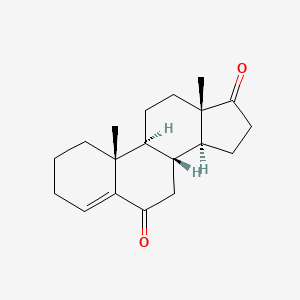

![molecular formula C34H48O8 B1252627 (1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1252627.png)

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a macrocyclic lactone compound isolated from the fermentation broth of the actinomycete Streptomyces cyaneogriseus subspecies noncyanogenus . This compound, along with its analogs, exhibits potent anthelmintic, insecticidal, ectoparasiticidal, nematicidal, and acaricidal activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one involves the selective oxidation of suitably protected 23-hydroxy compounds of LL-F28249 components using oxidizing agents . The precursor 23-oxo compounds are then converted to the 23-imino derivatives . The synthetic route typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and subsequent conversion to the desired derivative.

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces cyaneogriseus subspecies noncyanogenus . The fermentation broth is processed to isolate and purify the compound. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one undergoes various chemical reactions, including:

Oxidation: Conversion of 23-hydroxy compounds to 23-oxo compounds using oxidizing agents.

Reduction: Potential reduction of oxo groups to hydroxyl groups under specific conditions.

Substitution: Introduction of different functional groups at specific positions on the macrocyclic lactone ring.

Common Reagents and Conditions

Oxidizing Agents: Used for the selective oxidation of hydroxyl groups to oxo groups.

Reducing Agents: Employed for the reduction of oxo groups to hydroxyl groups.

Protecting Groups: Utilized to protect functional groups during multi-step synthesis.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 23-imino derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.

Biology: Investigated for its potent anthelmintic, insecticidal, and acaricidal activities.

Industry: Utilized in agricultural applications for pest control due to its insecticidal properties.

Mechanism of Action

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one exerts its effects by targeting specific molecular pathways and receptors in parasites and insects. The compound binds to glutamate-gated chloride channels, leading to an influx of chloride ions and subsequent paralysis and death of the target organism . This mechanism is similar to that of other macrocyclic lactones, such as avermectins and milbemycins.

Comparison with Similar Compounds

Similar Compounds

- LL-F28249alpha

- LL-F28249gamma

- LL-F28249delta

- LL-F28249epsilon

- LL-F28249zeta

- LL-F28249theta

- LL-F28249iota

- LL-F28249lambda

Uniqueness

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is unique due to its specific structural features and potent biological activities. Compared to other similar compounds, this compound has shown higher efficacy in certain applications, such as anthelmintic and insecticidal activities . Its unique structure allows for selective binding to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula |

C34H48O8 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H48O8/c1-7-19(2)30-23(6)28(35)17-33(42-30)16-26-15-25(41-33)13-12-21(4)20(3)10-8-9-11-24-18-39-31-29(36)22(5)14-27(32(37)40-26)34(24,31)38/h7-9,11-12,14,20,23,25-31,35-36,38H,10,13,15-18H2,1-6H3/b9-8-,19-7+,21-12+,24-11+/t20-,23-,25+,26-,27-,28-,29+,30+,31+,33?,34+/m0/s1 |

InChI Key |

LSCOGFJBVLENGK-IMKNKSBKSA-N |

Isomeric SMILES |

C/C=C(\C)/[C@@H]1[C@H]([C@H](CC2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H](C/C=C\C=C\4/CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O)C |

Canonical SMILES |

CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(CC=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)O)C |

Synonyms |

F 28249alpha F28249 alpha LL-F 28249alpha LL-F 28249beta LL-F 28249gamma LL-F28249 alpha LL-F28249 beta LL-F28249 gamma LL-F28249beta LL-F28249gamma nemadectin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

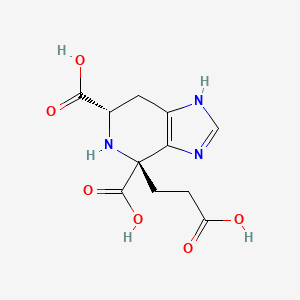

![(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one](/img/structure/B1252553.png)

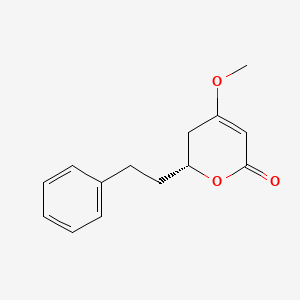

![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)

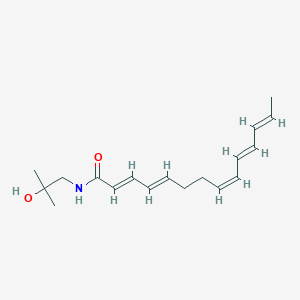

![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1252566.png)